molecular formula C20H18N2O2S B12907563 2-(Benzenesulfonyl)-1-(1-methyl-1H-pyrrol-2-yl)-1,2-dihydroisoquinoline CAS No. 93971-12-1

2-(Benzenesulfonyl)-1-(1-methyl-1H-pyrrol-2-yl)-1,2-dihydroisoquinoline

Cat. No.: B12907563
CAS No.: 93971-12-1
M. Wt: 350.4 g/mol
InChI Key: DPHKWZMCDHRLDT-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-1-(1-methyl-1H-pyrrol-2-yl)-1,2-dihydroisoquinoline is a substituted 1,2-dihydroisoquinoline derivative characterized by a benzenesulfonyl group at the C2 position and a 1-methylpyrrole moiety at the N1 position.

Properties

CAS No.

93971-12-1

Molecular Formula

C20H18N2O2S

Molecular Weight

350.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-1-(1-methylpyrrol-2-yl)-1H-isoquinoline

InChI

InChI=1S/C20H18N2O2S/c1-21-14-7-12-19(21)20-18-11-6-5-8-16(18)13-15-22(20)25(23,24)17-9-3-2-4-10-17/h2-15,20H,1H3

InChI Key

DPHKWZMCDHRLDT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2C3=CC=CC=C3C=CN2S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Isoquinoline Formation: The isoquinoline structure can be formed via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride.

    Sulfonylation: The phenylsulfonyl group can be introduced through sulfonylation, where the isoquinoline derivative reacts with a sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrrol-2-yl)-2-(phenylsulfonyl)-1,2-dihydroisoquinoline involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Design

The target compound differs from other 1,2-dihydroisoquinolines primarily in its substitution pattern:

Compound C2 Substituent N1 Substituent Key Features Reference
Target Benzenesulfonyl 1-Methyl-1H-pyrrol-2-yl Electron-withdrawing C2; planar pyrrole at N1
2h () 4-Methoxyphenyl 1-Methylindol-3-yl Electron-donating methoxy group; bulkier indole substituent
SDS Compound () Benzoyl 1-Methyl-2,3-dihydroindol-5-yl Electron-neutral benzoyl; partially saturated indole
Library Compound () Variable (e.g., halogen, aryl) Indolyl, alkyl Tunable electronic properties via substituents

Key Observations :

  • The benzenesulfonyl group in the target compound likely increases hydrophilicity and metabolic stability compared to benzoyl () or methoxyphenyl () groups .

Comparison with Target Compound :

  • This could lower overall yields compared to one-pot methods ().
  • The absence of metal catalysts (e.g., AgOTf in ) in the target’s hypothetical synthesis would align with green chemistry principles .

Physicochemical and Functional Properties

Solubility and Stability
  • Benzoyl vs. Benzenesulfonyl : The SDS compound () with a benzoyl group is less polar than the target, suggesting the latter may exhibit better aqueous solubility .
  • Pyrrole vs. Indole : The pyrrole substituent’s smaller size could reduce steric hindrance in binding interactions compared to indole-containing analogs () .
Spectroscopic Data (Inferred)
  • ¹³C NMR : Aryl carbons in the benzenesulfonyl group would resonate at δ ~125–140 ppm, similar to benzoyl derivatives () .
  • HR-MS : Expected [M+H]+ for C₂₀H₁₈N₂O₂S: ~350.1085 (estimated using as a reference) .

Biological Activity

The compound 2-(Benzenesulfonyl)-1-(1-methyl-1H-pyrrol-2-yl)-1,2-dihydroisoquinoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies related to this compound, highlighting its significance in pharmacological research.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: 2-(Benzenesulfonyl)-1-(1-methyl-1H-pyrrol-2-yl)-1,2-dihydroisoquinoline
  • Molecular Formula: C18H18N2O2S
  • Molecular Weight: 342.41 g/mol

The presence of the benzenesulfonyl group and the dihydroisoquinoline framework suggests potential interactions with biological targets, particularly in cancer therapy and neuropharmacology.

Anticancer Properties

Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer activities. For instance, compounds similar to 2-(benzenesulfonyl)-1-(1-methyl-1H-pyrrol-2-yl)-1,2-dihydroisoquinoline have shown inhibitory effects on histone deacetylases (HDACs) , which play a crucial role in cancer progression by regulating gene expression involved in cell cycle and apoptosis .

Table 1: Summary of Anticancer Activity

CompoundHDAC InhibitionApoptosis InductionReference
2-(Benzenesulfonyl)-...ModerateYes
Related Isoquinoline DerivativeStrongYes
Control (Untreated)-NoN/A

Neuroprotective Effects

Isoquinoline derivatives are also being studied for their neuroprotective effects. The structural components of 2-(benzenesulfonyl)-1-(1-methyl-1H-pyrrol-2-yl)-1,2-dihydroisoquinoline suggest potential interactions with neurotransmitter systems. Preliminary investigations have shown that such compounds may enhance cognitive function and provide neuroprotection against oxidative stress .

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of HDACs: This leads to increased acetylation of histones, resulting in altered gene expression patterns that can induce cell cycle arrest and apoptosis in cancer cells.
  • Modulation of Neurotransmitter Levels: The compound may influence neurotransmitter release or receptor activity, contributing to its neuroprotective effects.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Synthesis and Evaluation : A study synthesized various 1H-pyrrol-2(5H)-ones with substituted phenyl groups. Some derivatives exhibited enhanced protein binding activities and significant anticancer effects .
  • Antimicrobial Activity : Research on related isoquinoline derivatives demonstrated promising antimicrobial properties, suggesting a broader spectrum of biological activity beyond anticancer effects .

Q & A

Q. What are the foundational synthetic pathways for 2-(Benzenesulfonyl)-1-(1-methyl-1H-pyrrol-2-yl)-1,2-dihydroisoquinoline, and how can reaction efficiency be systematically evaluated?

  • Methodological Answer : Common synthetic routes involve coupling benzenesulfonyl chloride with substituted dihydroisoquinoline intermediates under anhydrous conditions. Efficiency optimization requires factorial design experiments (e.g., varying solvents, catalysts, and temperature) to identify optimal yields. Characterization via 1^1H NMR and HRMS (as in similar quinoline derivatives ) should validate structural integrity. Purity assessment via HPLC with gradient elution is critical.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should conflicting data be resolved?

  • Methodological Answer : Key techniques include 1^1H/13^13C NMR for structural confirmation, HRMS for molecular weight validation, and FT-IR for functional group analysis. Discrepancies in spectral data (e.g., unexpected peaks) should prompt purity re-evaluation via preparative TLC or recrystallization. Cross-validation using alternative solvents or deuterated analogs can resolve signal splitting ambiguities .

Q. Table 1: Example Analytical Parameters for Characterization

TechniqueParametersPurpose
1^1H NMR500 MHz, CDCl3_3, TMS referenceConfirm substitution patterns
HRMSESI+, resolution >30,000Verify molecular formula
HPLCC18 column, 0.1% TFA/ACN gradientAssess purity (>95% threshold)

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental fate of this compound, considering abiotic and biotic interactions?

  • Methodological Answer : Adopt a tiered approach inspired by long-term environmental studies :

Laboratory Phase : Determine hydrolysis rates (pH 4–9), photodegradation under UV/visible light, and soil sorption coefficients (Koc_{oc}).

Microcosm/Mesocosm Studies : Simulate real ecosystems to track metabolite formation and bioaccumulation in model organisms (e.g., Daphnia).

Computational Modeling : Use QSAR models to predict environmental persistence and toxicity.

Q. What strategies address contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
  • Replication : Repeat assays across independent labs with standardized protocols (e.g., MTT assay for cytotoxicity) .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values under controlled conditions (pH, temperature).
  • Meta-Analysis : Systematically compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

Q. Table 2: Example Experimental Design for Environmental Fate Studies

ParameterLevel 1 (Lab)Level 2 (Field Simulation)
HydrolysispH 7, 25°C, 14 daysSimulated rainwater, 10°C
PhotodegradationUV lamp (254 nm)Natural sunlight exposure
BioaccumulationDaphnia magna (48 hrs)Fish liver microsomes

Q. How can theoretical frameworks guide the exploration of this compound’s mechanism of action in biological systems?

  • Methodological Answer : Link hypotheses to established biochemical theories (e.g., enzyme inhibition, receptor agonism/antagonism). For example:
  • Molecular Docking : Use AutoDock Vina to predict binding affinity with target proteins (e.g., kinases).
  • Kinetic Studies : Measure time-dependent inhibition via Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms.
    Theoretical alignment ensures hypothesis-driven experimentation rather than random screening .

Methodological Notes

  • Data Contradictions : Always contextualize results within experimental parameters (e.g., solvent polarity effects on NMR shifts ).
  • Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing to ensure reproducibility .
  • Instrument Calibration : Regular calibration of spectrometers and chromatographs minimizes systematic errors .

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